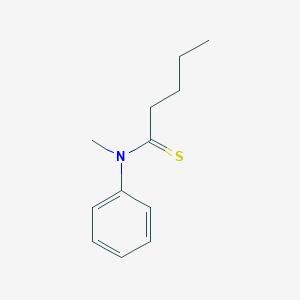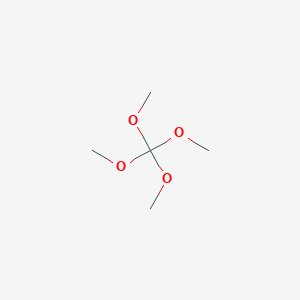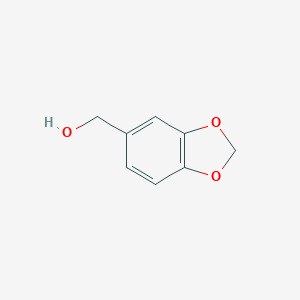
ピペロニルアルコール
概要
説明
Piperonol is a member of benzodioxoles.
科学的研究の応用
香料化合物合成における生体触媒
ピペロニルアルコールは、ピペロナルと呼ばれる貴重な香料化合物に、真菌のアリールアルコールオキシダーゼを使用して変換することができます . この生体触媒プロセスは、高価な外部補酵素を必要としないため、有利です。 Pleurotus eryngii由来の酵素PeAAO2は、有機溶媒および過酸化水素の存在下で活性と安定性を維持することが示されており、工業用香料生産のための有望な候補です .
医薬品エンハンサー
医薬品業界では、ピペリンなどのピペロニルアルコールの誘導体が、薬物のバイオアベイラビリティを高めることが知られています . ピペリンはバイオエンハンサーとして作用し、さまざまな経路で薬物分子の活性を刺激し、膜を介した薬物のバイオアベイラビリティを向上させ、コンフォメーション的相互作用を通じて薬物の効果を高め、薬物受容体として機能します .
ナノテクノロジー用途
ピペロニルアルコール誘導体は、ナノテクノロジーに用途があります。 たとえば、ピペリンは、新しい材料や薬物送達システムの開発における潜在的な用途を含む、化学的、生物学的、およびナノテクノロジー的用途について研究されています .
アロマ化合物合成
ピペロニルアルコールから合成されたピペロナルは、香料および香味料に使用されるフェノール系アロマ化合物です。 合成は、酵素触媒などのバイオテクノロジー的手法によって実現でき、化学合成に対する持続可能な代替手段を提供します .
バイオテクノロジー的生産
ピペロニルアルコールからのピペリンおよび関連化合物のバイオテクノロジー的生産には、制御された条件下での特定の反応が含まれます。 このプロセスは、これらの生物活性化合物の持続可能かつ効率的な生産にとって重要です .
治療用途
ピペロニルアルコール誘導体は、数多くの薬理作用と健康上の利点を持っています。 これらは、インスリン抵抗性の低減、抗炎症作用、肝脂肪症の是正などの慢性疾患の管理に使用されてきました .
酵素安定性研究
ピペロニルアルコールの存在下におけるアリールアルコールオキシダーゼなどの酵素の安定性に関する研究は、より堅牢な生体触媒の開発に関する洞察を提供します。 これらの研究は、さまざまな業界における生体触媒的用途を進めるために不可欠です .
二次代謝産物の生合成
ピペロニルアルコールは、ピペリンなどの二次代謝産物の生合成に関与しています。 これらの経路におけるその役割を理解することは、新しい薬物や治療薬の発見につながる可能性があります<a aria-label="2: " data-citationid="156df7eb-324d-11f1-da58-eb82cbf2a583-40" h="ID=SERP,5015.1" href="https://link.springer.com/chapter/10.1
作用機序
Target of Action
Piperonyl alcohol, also known as 1,3-Benzodioxole-5-methanol , is a chemical compound that is structurally similar to Piperonyl butoxide .
Mode of Action
Piperonyl butoxide, a structurally similar compound, is known to inhibit the mixed-function oxidase (mfo) system of insects . The MFO system is the insect’s natural defense system that causes the oxidative breakdown of insecticides. By inhibiting this system, Piperonyl butoxide promotes higher levels of insecticide, allowing for lower doses to be used for a lethal effect .
Biochemical Pathways
Piperine, another related compound, is known to be biosynthetically derived from l-lysine and a cinnamoyl-coa precursor . This suggests that Piperonyl alcohol may also interact with similar biochemical pathways.
Result of Action
It has been observed that synthetic compounds containing the piperonyl group can inhibit the development ofLeucoagaricus gongylophorus, a fungus cultured by the leaf-cutting ant Atta sexdens .
Action Environment
It is known that piperonyl alcohol is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Safety and Hazards
Piperonyl alcohol should be handled with care to avoid contact with skin, eyes, and clothing . It should be kept away from heat and sources of ignition . Dust formation should be avoided, and it should not be ingested or inhaled . It is recommended to handle it in accordance with good industrial hygiene and safety practice .
生化学分析
Biochemical Properties
Piperonyl alcohol interacts with various enzymes and proteins in biochemical reactions. It acts as an antioxidant, inhibiting lipid peroxidation . This interaction involves the compound’s ability to donate hydrogen atoms to free radicals, neutralizing them and preventing them from causing cellular damage .
Cellular Effects
Its antioxidant properties suggest that it may protect cells from oxidative stress . Oxidative stress can lead to cell damage and death, so Piperonyl alcohol’s antioxidant activity could help maintain cell health and function .
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by donating hydrogen atoms to free radicals . This can neutralize the radicals, preventing them from causing molecular damage .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Piperonyl alcohol in laboratory settings. It is known that Piperonyl alcohol is stable under normal temperatures and pressures .
Metabolic Pathways
It is known that Piperonyl alcohol can be chemically synthesized through the partial photocatalytic oxidation of piperonyl alcohol .
Subcellular Localization
As a small, lipophilic molecule, it is likely that it can diffuse across cell membranes and distribute throughout the cell .
特性
IUPAC Name |
1,3-benzodioxol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUIUXNAPJIDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060089 | |
| Record name | 1,3-Benzodioxole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Piperonyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 157 °C at 16 mm Hg | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water, Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000254 [mmHg] | |
| Record name | Piperonyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from petroleum ether, White to yellow powder, crystals or chunks | |
CAS No. |
495-76-1 | |
| Record name | Piperonyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperonyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperonyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzodioxole-5-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Benzodioxole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Piperonyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.100 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPERONYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4163K563GS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
58 °C | |
| Record name | Piperonyl alcohol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and molecular weight of piperonyl alcohol?
A1: Piperonyl alcohol has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. []
Q2: What spectroscopic data are available for characterizing piperonyl alcohol?
A2: Researchers commonly use techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize piperonyl alcohol. These methods provide information about its functional groups, connectivity, and fragmentation patterns. [, ]
Q3: Is piperonyl alcohol planar?
A3: No, piperonyl alcohol exhibits non-planarity due to the anomeric effect arising from the interaction between a non-bonded oxygen p orbital and the empty sigma*(CO) orbital involving the other oxygen atom within the 1,3-benzodioxole ring. []
Q4: How does piperonyl alcohol react in the presence of strong oxidants?
A4: Piperonyl alcohol can be oxidized to piperonal (heliotropin) using various oxidants. For instance, researchers have demonstrated its oxidation using reagents like trans-[RuO3(OH)2]2-/S2O82- and (n-Pr4N)+[RuO4]- (TPAP). [, ]
Q5: Can piperonyl alcohol participate in radical reactions?
A5: Yes, piperonyl alcohol can act as an accelerator in the photoinitiated cationic polymerization of epoxides. Upon UV irradiation of an onium salt photoinitiator, generated aryl radicals abstract labile benzyl ether protons from piperonyl alcohol. The resulting benzyl ether radicals are oxidized to benzyl carbocations, contributing to an accelerated polymerization process. []
Q6: What are some applications of piperonyl alcohol in polymer chemistry?
A6: Piperonyl alcohol shows promise as a biobased building block for pressure-sensitive adhesives (PSAs). Researchers have successfully synthesized UV-curable waterborne PSAs by copolymerizing piperonyl methacrylate, derived from piperonyl alcohol, with 2-octyl acrylate. []
Q7: Can piperonyl alcohol be used in dental resins?
A7: Research suggests that piperonyl alcohol is a viable alternative to conventional amines as a coinitiator in camphorquinone-based dental adhesive resins. Studies demonstrate comparable polymerization kinetics, mechanical properties, and improved water sorption compared to amine-containing counterparts. [, ]
Q8: Are there any applications of piperonyl alcohol in the synthesis of heterocyclic compounds?
A8: Yes, piperonyl alcohol serves as a starting material in the total synthesis of (±)-tazettine, a natural alkaloid. The synthesis leverages a novel [4+1] cycloaddition between dimethoxycarbene and a β-aryl vinyl isocyanate derived from piperonyl alcohol to construct the molecule's core structure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

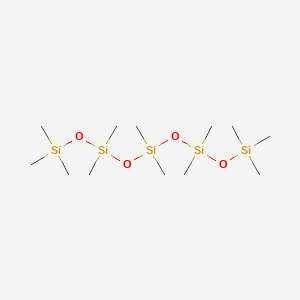
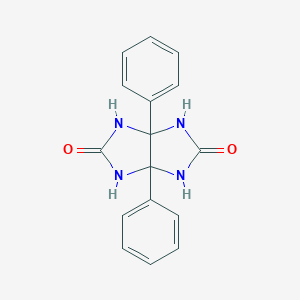


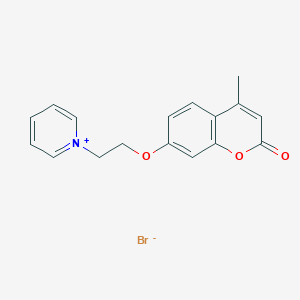
![6,11,20,25,34,39-Hexadodecyltridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene](/img/structure/B120697.png)

